molecular formula C6H2Cl4O2 B074200 Tetrachlorocatechol CAS No. 1198-55-6

Tetrachlorocatechol

Cat. No. B074200
CAS RN: 1198-55-6
M. Wt: 247.9 g/mol
InChI Key: RRBMVWQICIXSEO-UHFFFAOYSA-N
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Description

Tetrachlorocatechol is a chemical compound that has been studied for various properties and applications. The research primarily focuses on its synthesis, molecular structure, and physicochemical characteristics.

Synthesis Analysis

  • Synthesis of Tetrachloroferrates(III)

    A study by Wyrzykowski et al. (2007) describes the synthesis of tetrachloroferrates(III) with dimethylammonium cation, highlighting the differences in their physicochemical properties using thermal analysis and crystal structure determination (Wyrzykowski et al., 2007).

  • Synthesis of Tetrahydroporphyrinic Macrocycles

    Kim and Lindsey (2005) discuss the synthesis of stable tetrahydroporphyrinic macrocycles, including bacteriochlorins and a tetradehydrocorrin, which are related to the study of tetrachlorocatechol (Kim & Lindsey, 2005).

Molecular Structure Analysis

  • Structure of Diruthenium Compounds: Miyasaka et al. (2001) synthesized metal-metal bonded Ru(3+) and Ru(3.5+) compounds with tetrachlorocatecholate and analyzed their crystal structures and physicochemical properties (Miyasaka et al., 2001).

Chemical Reactions and Properties

  • Reactions Involving Tetrachloroethylene: Zhang et al. (2013) studied the oxidative photodecomposition of tetrachloroethylene, a process related to the study of tetrachlorocatechol, and its application in organic syntheses (Zhang et al., 2013).

Physical Properties Analysis

  • Crystal Structures of Tetra(p-chlorobenzyl)tin: A study by Zhou Zhong-xiang (2003) on the synthesis of Tetra(p-chlorobenzyl)tin provides insights into the physical properties related to tetrachlorocatechol compounds (Zhou Zhong-xiang, 2003).

Chemical Properties Analysis

  • Luminescent Properties of Zinc Coordination Polymers: Wang et al. (2005) discuss the synthesis and luminescent properties of zinc coordination polymers containing tetrazolyl ligands, which are relevant to the study of tetrachlorocatechol (Wang et al., 2005).

Scientific Research Applications

Toxicology

  • Field : The study of the adverse effects of chemical substances on living organisms is known as toxicology .
  • Application : Tetrachlorocatechol (TCC) is one of the most toxic chlorinated catechols produced by the chlorobleaching of pulp and is frequently found in kraft pulp mill effluents . It has been used to evaluate acute toxicity levels and ethological responses in common carp, Cyprinus carpio .
  • Methods : The toxicity of TCC to common carp was evaluated by exposing the fish to different concentrations of TCC (2, 3, 4, 5, and 7 mg/l) for different exposure times (24, 48, 72, and 96 hours) . The mortality rate of the fish and their ethological changes were observed .
  • Results : The 24, 48, 72, and 96-hour LC50 values of TCC to C. carpio were 4.73, 3.95, 3.20, and 2.43 mg/l, respectively . A significant correlation was observed between the mortality rate of fish and all the concentrations of TCC . The fish showed acute respiratory distress, indicated by an increase in opercular movement with the increasing dose and time of exposure to TCC .

Industrial Applications

  • Field : Industrial applications involve the use of chemicals in various industries for different purposes .
  • Application : Tetrachlorocatechol is a by-product in pulp and oil mills . It is also used as a reagent in various industries such as photography, dyeing fur, rubber and plastic production, and the pharmaceutical industry .

Ligand for Transition Metals

  • Field : Inorganic chemistry .
  • Application : Tetrachlorocatechol is used as a ligand for transition metals .

Degradation of Pesticides

  • Field : Environmental Chemistry .
  • Application : Tetrachlorocatechol is a degradation product of the controversial pesticide pentachlorophenol . It is used to study the environmental impact and degradation pathways of this pesticide .

Precursor to TRISPHAT

  • Field : Organic Chemistry .
  • Application : Tetrachlorocatechol is a precursor to the reagent TRISPHAT . TRISPHAT is a chiral, non-racemic triphosphine used in the synthesis of various organic compounds .

Environmental Impact Study

  • Field : Environmental Science .
  • Application : Tetrachlorocatechol is a degradation product of the controversial pesticide pentachlorophenol . It is used to study the environmental impact and degradation pathways of this pesticide .

Safety And Hazards

Tetrachlorocatechol is very toxic to aquatic life, causes serious eye damage, and is harmful if swallowed . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMVWQICIXSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022151
Record name Tetrachlorocatechol
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Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrachlorocatechol

CAS RN

1198-55-6
Record name Tetrachlorocatechol
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Record name 3,4,5,6-Tetrachlorocatechol
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Record name TETRACHLOROCATECHOL
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Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
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Record name Tetrachlorocatechol
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Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
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Record name TETRACHLOROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
G Renner, C Hopfer, JM Gokel - Toxicological & Environmental …, 1986 - Taylor & Francis
… Referred to the LD50 values, after oral administration, pentachlorophenol shows toxicities nearly 2.5 times higher than those of pentachloroanisole and tetrachlorocatechol, and nearly 3…
Number of citations: 26 www.tandfonline.com
T Potrawfke, J Armengaud, RM Wittich - Journal of Bacteriology, 2001 - Am Soc Microbiol
… , (3,4,5,6-)tetrachlorocatechol. Biochemical analysis of the potential of this strain revealed … -, 3,4,5-trichloro-, and tetrachlorocatechol are productively converted by this enzyme. These …
Number of citations: 60 journals.asm.org
PCA Bruijnincx, M Viciano‐Chumillas… - … A European Journal, 2008 - Wiley Online Library
… reactivity with the pseudo‐substrate tetrachlorocatechol was observed. A chloranilato‐… tetrachlorocatechol. This stoichiometric oxidative double dehalogenation of tetrachlorocatechol to …
N Schweigert, RW Hunziker, BI Escher… - … and Chemistry: An …, 2001 - Wiley Online Library
… Concentrations of up to 8.25 μg of tetrachlorocatechol per 1 g of organic carbon or 350 ng of tetrachlorocatechol (TeCC) per 1 g of dry surface sediments have been reported in lake …
Number of citations: 102 setac.onlinelibrary.wiley.com
AFM da Silva, MVP de Mello, JG Gómez… - European Journal of …, 2019 - Wiley Online Library
Two novel cobalt(III) complexes, [Co(TPA)(TCC)]ClO 4 ·H 2 O (1) and [Co(py 2 en)(TCC)]ClO 4 ·2H 2 O (2), were synthesized and fully characterized by IR, UV/Vis and 1 H NMR …
HH Cheng, K Haider, SS Harper - Soil Biology and Biochemistry, 1983 - Elsevier
… but remained over X6’>:, for tetrachlorocatechol. … , and 657” of 14C still remained in 98% for tetrachlorocatechol, … half of the radioactivity catechol, and only slight for tetrachlorocatechol. …
Number of citations: 60 www.sciencedirect.com
T Potrawfke, KN Timmis, RM Wittich - Applied and environmental …, 1998 - Am Soc Microbiol
… The transient excretion of tetrachlorocatechol in the early growth phase suggests an initial … ) and other chlorocatechols, including tetrachlorocatechol, which was transformed at a low but …
Number of citations: 96 journals.asm.org
AS Allard, PÅ Hynning, C Lindgren… - Applied and …, 1991 - Am Soc Microbiol
… Weexamined the resistance of tetrachlorocatechol, all of the di- and trichlorinated catechols, … all of the cultures we examined and tetrachlorocatechol was dechlorinated by most of them, …
Number of citations: 47 journals.asm.org
TS Sheriff, P Carr, SJ Coles, MB Hursthouse… - Inorganica chimica …, 2004 - Elsevier
… ] · H 2 O · (CH 3 ) 2 CO with tetrachlorocatechol being generated in situ from the reduction of … The direct synthetic method reported here using tetrachlorocatechol (rather than the quinone…
Number of citations: 28 www.sciencedirect.com
FF Farris, WR Robinson - Journal of Organometallic Chemistry, 1971 - Elsevier
… The 1/1 triphenylarsine oxide adduct of tetrachlorocatechol … oxide and tetrachlorocatechol moieties hydrogen bonded … triphenylarsine oxide and tetrachlorocatechol are equivalent …
Number of citations: 14 www.sciencedirect.com

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